

ER21355: An In-Depth Analysis of Off-Target Effects (Awaiting Data)

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Compound of Interest

Compound Name: ER21355

Cat. No.: B15578571

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Introduction

ER21355 (also known as EVT-8772737) is a novel investigational phosphodiesterase type 5 (PDE5) inhibitor featuring a pyrazolopyridine scaffold. Preclinical information suggests it possesses sub-nanomolar potency for PDE5, indicating a potential for high on-target efficacy. However, a comprehensive understanding of any therapeutic candidate necessitates a thorough evaluation of its off-target interactions. Off-target effects can lead to unforeseen side effects or, in some cases, present opportunities for therapeutic repositioning.

This technical guide is intended to provide a comprehensive overview of the off-target effects of **ER21355**. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific data on the off-target profile of this compound. While general information exists for the pyrazolopyridine class of PDE inhibitors, detailed experimental data, quantitative analysis, and specific signaling pathway information for **ER21355** are not currently in the public domain.

This document will, therefore, outline the anticipated areas of investigation for a compound like **ER21355**, detail the standard experimental protocols used to assess off-target effects, and present hypothetical data and visualizations that would be critical for a complete understanding of its pharmacological profile. This framework can be populated with specific data as it becomes publicly available.

Key Areas for Off-Target Investigation

A comprehensive off-target assessment for a novel PDE5 inhibitor like **ER21355** would typically focus on several key areas:

- **Selectivity against other PDE isoforms:** The human phosphodiesterase superfamily comprises 11 families (PDE1-PDE11). Cross-reactivity with other PDE isoforms, such as PDE3, PDE6, and PDE11, is a known liability for some PDE5 inhibitors and can lead to cardiovascular and visual side effects.
- **Kinome profiling:** Kinases represent a large family of enzymes that are common off-target liabilities for many small molecule drugs. A broad kinome scan would be essential to identify any unintended interactions with protein kinases.
- **Receptor and ion channel binding:** Screening against a panel of common receptors (e.g., GPCRs) and ion channels is crucial to unmask potential neurological, cardiovascular, or other systemic side effects.
- **Safety pharmacology targets:** In vitro and in vivo studies assessing effects on key physiological systems, as mandated by regulatory guidelines (e.g., ICH S7A, S7B), are critical. This includes evaluation of cardiovascular (e.g., hERG channel inhibition, blood pressure), central nervous system, and respiratory functions.

Methodologies for Off-Target Profiling

The following are standard experimental protocols that would be employed to characterize the off-target effects of **ER21355**.

Biochemical Assays for PDE Isoform Selectivity

Objective: To determine the inhibitory potency of **ER21355** against a panel of purified human PDE enzymes.

Protocol:

- **Enzyme Source:** Recombinant human PDE enzymes (PDE1-PDE11) are expressed and purified.

- Substrate: Radiolabeled cyclic nucleotides ($[^3\text{H}]$ -cAMP or $[^3\text{H}]$ -cGMP) are used as substrates.
- Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding monophosphate by the PDE enzyme.
- Procedure:
 - A reaction mixture containing the PDE enzyme, the radiolabeled substrate, and varying concentrations of **ER21355** is prepared in a suitable buffer (e.g., Tris-HCl).
 - The reaction is incubated at 37°C for a defined period.
 - The reaction is terminated, and the product is separated from the substrate using methods like anion-exchange chromatography or scintillation proximity assay (SPA).
 - The amount of product formed is quantified by scintillation counting.
- Data Analysis: IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by fitting the data to a four-parameter logistic equation. Selectivity is determined by comparing the IC₅₀ value for PDE5 to those for other PDE isoforms.

Kinome Scanning

Objective: To assess the interaction of **ER21355** with a broad panel of human protein kinases.

Protocol:

- Platform: A commercially available kinase screening platform (e.g., KINOMEscan™) is typically used.
- Assay Principle: These assays are often based on a competition binding format. An immobilized kinase is incubated with a tagged ligand that binds to the active site. The ability of the test compound (**ER21355**) to displace the tagged ligand is measured.
- Procedure:

- **ER21355** is tested at one or more concentrations against a panel of several hundred kinases.
- The percentage of kinase activity or binding remaining in the presence of the compound is determined.
- Data Analysis: Results are often reported as a percentage of control or a selectivity score. For significant "hits," a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

Cellular Assays

Objective: To confirm the on-target and off-target effects of **ER21355** in a cellular context.

Protocol:

- Cell Lines: A variety of cell lines are used, including those endogenously expressing the target (PDE5) and those engineered to overexpress potential off-target proteins.
- Assay Principle: The assay measures the downstream consequences of target engagement, such as changes in intracellular second messenger levels (cAMP or cGMP), reporter gene expression, or cell proliferation.
- Procedure (Example: cGMP measurement):
 - Cells are pre-treated with a nitric oxide donor (e.g., sodium nitroprusside) to stimulate cGMP production.
 - Cells are then treated with varying concentrations of **ER21355**.
 - Cells are lysed, and the intracellular cGMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
- Data Analysis: EC50 values (the concentration of compound that produces 50% of the maximal response) are calculated.

Data Presentation (Hypothetical)

In the absence of specific data for **ER21355**, the following tables illustrate how the quantitative data on its off-target effects would be presented.

Table 1: Hypothetical PDE Isoform Selectivity Profile of **ER21355**

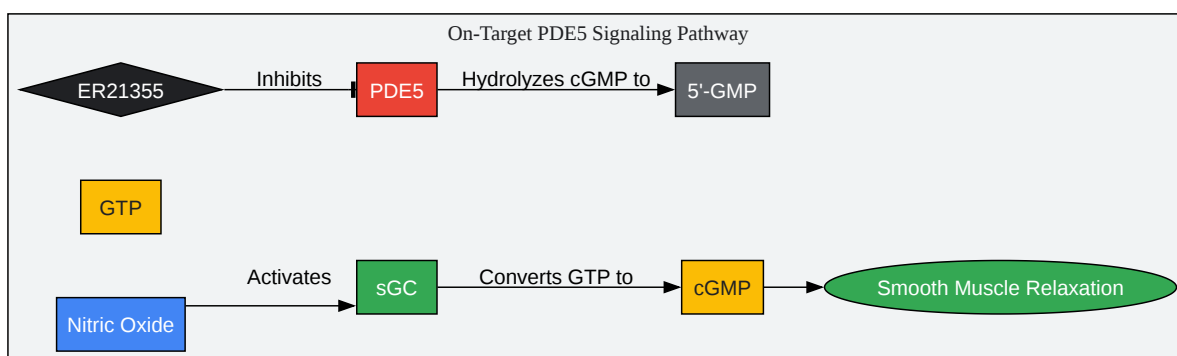
PDE Isoform	Substrate	IC50 (nM)	Selectivity vs. PDE5 (Fold)
PDE1C	cAMP/cGMP	>10,000	>10,000
PDE2A	cGMP	5,200	5,200
PDE3A	cAMP	8,500	8,500
PDE4D	cAMP	>10,000	>10,000
PDE5A	cGMP	1.0	-
PDE6C	cGMP	150	150
PDE7B	cAMP	>10,000	>10,000
PDE8A	cAMP	>10,000	>10,000
PDE9A	cGMP	7,800	7,800
PDE10A	cAMP/cGMP	6,300	6,300
PDE11A	cAMP/cGMP	2,500	2,500

Table 2: Hypothetical Kinome Scan Hits for **ER21355** (at 1 μ M)

Kinase Target	% Inhibition at 1 μ M
ABL1	5
SRC	8
LCK	12
ROCK1	65
ROCK2	72

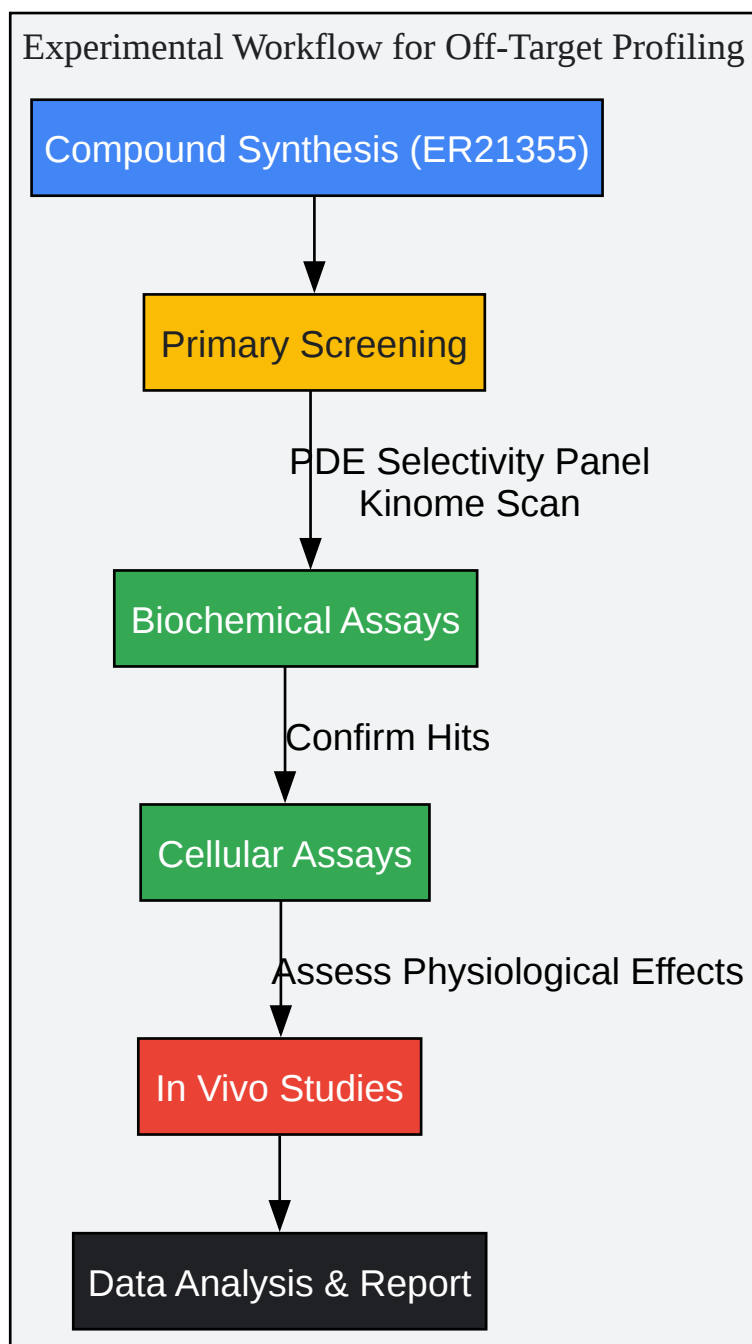
Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological processes and experimental designs.



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Caption: Simplified signaling pathway of PDE5 inhibition by **ER21355**.



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Caption: General experimental workflow for characterizing off-target effects.

Conclusion

A comprehensive understanding of the off-target effects of **ER21355** is paramount for its continued development as a safe and effective therapeutic agent. While publicly available data is currently limited, this guide provides a framework for the types of studies required, the methodologies employed, and the expected data presentation. As more information becomes available, this document can be updated to provide a complete and accurate picture of the off-target profile of **ER21355**. Researchers are encouraged to consult primary scientific literature and regulatory documents for the most current and detailed information.

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